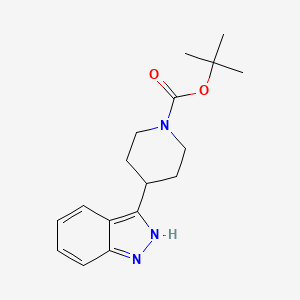

tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(2H-indazol-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-12(9-11-20)15-13-6-4-5-7-14(13)18-19-15/h4-7,12H,8-11H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOLPXSAAZXUSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=C3C=CC=CC3=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678042 | |

| Record name | tert-Butyl 4-(2H-indazol-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889945-69-1 | |

| Record name | tert-Butyl 4-(2H-indazol-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate is a heterocyclic compound of significant interest in the field of drug discovery and development. Its molecular architecture is a composite of two highly valued pharmacophores: the indazole ring and a piperidine moiety. This unique combination bestows upon it a versatile profile for chemical modification and biological activity.

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of many therapeutic agents.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.[1] The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is another ubiquitous feature in pharmaceuticals. Its conformational flexibility and ability to modulate physicochemical properties such as lipophilicity and basicity make it a crucial component in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen renders this molecule an ideal building block for further chemical elaboration. The Boc group provides a stable yet readily cleavable handle, allowing for the selective modification of the piperidine nitrogen at a later stage in a synthetic sequence. This feature is particularly valuable in the construction of complex molecular libraries for high-throughput screening and lead optimization.

This technical guide provides a comprehensive overview of the structure, synthesis, and potential applications of this compound, offering valuable insights for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Molecular Structure and Properties

The chemical structure of this compound is characterized by the fusion of the indazole and piperidine rings at the 3-position of the indazole and the 4-position of the piperidine.

Key Structural Features:

-

Indazole Ring: A planar, aromatic system that can participate in various intermolecular interactions, including hydrogen bonding and π-stacking. The presence of two nitrogen atoms in the pyrazole portion of the ring system offers sites for both hydrogen bond donation and acceptance.

-

Piperidine Ring: A flexible, non-aromatic ring that typically exists in a chair conformation. The substituent at the 4-position can adopt either an axial or equatorial orientation, which can significantly influence the molecule's interaction with biological targets.

-

tert-Butyloxycarbonyl (Boc) Group: A bulky protecting group that sterically hinders the piperidine nitrogen, preventing its participation in unwanted side reactions. It can be efficiently removed under acidic conditions to reveal the secondary amine for further functionalization.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₃N₃O₂ | |

| Molecular Weight | 301.39 g/mol | |

| CAS Number | 1198284-74-0 | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in common organic solvents such as dichloromethane, methanol, and DMSO. |

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves the construction of the indazole ring from a suitably functionalized piperidine precursor. A common and effective strategy is the reaction of a protected piperidone derivative with a hydrazine, followed by cyclization.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

Step 1: Synthesis of tert-butyl 4-(2-cyanophenylhydrazono)piperidine-1-carboxylate

-

To a solution of 1-Boc-4-piperidone (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add (2-cyanophenyl)hydrazine hydrochloride (1.1 eq) and a catalytic amount of a weak acid (e.g., acetic acid).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

The use of a protic solvent like ethanol facilitates the dissolution of the reactants and the hydrazine salt.

-

The addition of a catalytic amount of acid protonates the carbonyl oxygen of the piperidone, activating it towards nucleophilic attack by the hydrazine.

-

Heating the reaction mixture provides the necessary activation energy to drive the condensation reaction to completion.

Step 2: Synthesis of this compound

-

Dissolve the intermediate hydrazone (1.0 eq) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (2.0-3.0 eq), portion-wise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to an elevated temperature (e.g., 100-120 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired product.

Causality Behind Experimental Choices:

-

A polar aprotic solvent is used to dissolve the reactants and facilitate the ionic reaction mechanism.

-

A strong base is required to deprotonate the hydrazine nitrogen, initiating the intramolecular cyclization onto the cyano group.

-

Heating is necessary to overcome the activation energy barrier for the cyclization and subsequent aromatization to the indazole ring.

Spectroscopic Characterization Data

The structure of this compound can be confirmed by a combination of spectroscopic techniques. The following table summarizes typical data.

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.1 (br s, 1H, NH-indazole), 7.8-7.1 (m, 4H, Ar-H), 4.2 (br d, 2H), 3.0 (m, 1H), 2.8 (br t, 2H), 2.1 (m, 2H), 1.8 (m, 2H), 1.5 (s, 9H, Boc). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 154.9, 142.1, 140.9, 126.8, 121.7, 120.9, 120.4, 110.1, 79.7, 44.5 (br), 34.9, 32.1, 28.5. |

| Mass Spectrometry (ESI+) | m/z: 302.18 [M+H]⁺, 324.16 [M+Na]⁺. |

| Infrared (IR, KBr) | ν (cm⁻¹): 3200-3000 (N-H stretch), 2975, 2920 (C-H stretch), 1685 (C=O stretch, Boc), 1620, 1590 (C=C stretch, aromatic). |

Applications in Drug Discovery

The unique structural features of this compound make it a valuable intermediate in the synthesis of a wide range of biologically active molecules. The presence of the indazole and piperidine moieties, coupled with the versatile Boc protecting group, allows for its incorporation into various drug discovery programs.

-

Kinase Inhibitors: The indazole scaffold is a common feature in many kinase inhibitors.[1] This building block can be used to synthesize novel compounds targeting various kinases implicated in cancer and inflammatory diseases.

-

GPCR Ligands: The piperidine moiety is frequently found in ligands for G-protein coupled receptors (GPCRs). By modifying the indazole ring and deprotecting the piperidine nitrogen for further elaboration, novel GPCR agonists or antagonists can be developed.

-

Fragment-Based Drug Discovery: This molecule can serve as a starting point in fragment-based drug discovery campaigns. The individual indazole and piperidine fragments can be explored for their binding to a target protein, and then linked together to generate more potent lead compounds.

Conclusion

This compound is a strategically designed synthetic building block that holds significant promise for the development of new therapeutic agents. Its synthesis is achievable through well-established organic chemistry principles, and its structure offers multiple points for diversification. As the demand for novel and effective drugs continues to grow, the utility of such versatile intermediates in medicinal chemistry is poised to expand, making this compound a valuable asset in the arsenal of drug discovery scientists.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2021;26(16):5047. Published 2021 Aug 23. doi:10.3390/molecules26165047. URL: [Link]

Sources

The Strategic Intermediate in Kinase Inhibitor Discovery: A Technical Guide to tert-Butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate

Executive Summary: In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a "privileged" structure, particularly in the design of kinase inhibitors for oncology and autoimmune diseases.[1][2] This technical guide provides an in-depth analysis of a key building block, tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate (CAS No. 1198284-77-3). Due to the limited public documentation of its unsubstituted parent compound, this guide will focus on the readily available and extensively utilized 5-bromo analog. We will explore its chemical properties, a detailed synthetic pathway, robust analytical methodologies for quality control, and its critical role in the development of next-generation therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their discovery pipelines.

Introduction: The Significance of the Indazole Moiety

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in the development of a multitude of clinically significant pharmaceuticals.[1][3] Its unique structural and electronic properties allow it to participate in key hydrogen bonding and aromatic interactions within the ATP-binding sites of various protein kinases.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5] Several FDA-approved drugs, such as Axitinib and Pazopanib, feature the indazole core, underscoring its therapeutic relevance.[1]

The subject of this guide, tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate, combines the indazole pharmacophore with a Boc-protected piperidine ring. The piperidine moiety serves to modulate physicochemical properties such as solubility and lipophilicity, and provides a vector for further chemical elaboration to fine-tune potency, selectivity, and pharmacokinetic profiles.[6] The bromo-substituent at the 5-position of the indazole ring offers a reactive handle for cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[7]

Physicochemical and Computed Properties

A comprehensive understanding of the physicochemical properties of this intermediate is crucial for its effective handling, reaction optimization, and formulation.

| Property | Value | Source |

| CAS Number | 1198284-77-3 | [8] |

| Molecular Formula | C₁₇H₂₂BrN₃O₂ | [8] |

| Molecular Weight | 380.29 g/mol | [8] |

| Appearance | White to off-white solid | Typical observation |

| Topological Polar Surface Area | 58.2 Ų | [8] |

| Hydrogen Bond Acceptor Count | 3 | [8] |

| Rotatable Bond Count | 3 | [8] |

| Complexity | 432 | [8] |

| Monoisotopic Mass | 379.08954 g/mol | [8] |

Synthesis Protocol: A Self-Validating Pathway

The synthesis of tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol represents a common and reliable method.

Overall Synthesis Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate [9]

-

Reactants: Piperidin-4-ylmethanol (1 equivalent), Di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent).

-

Solvent: Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve piperidin-4-ylmethanol in THF in a round-bottom flask.

-

Add (Boc)₂O to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture in vacuo.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the product.

-

Step 2: Synthesis of tert-Butyl 4-formylpiperidine-1-carboxylate [9]

-

Reactants: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent), Pyridinium chlorochromate (PCC) (2 equivalents).

-

Solvent: Dichloromethane (DCM).

-

Procedure:

-

Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in DCM.

-

Add PCC and silica gel to the solution.

-

Stir the mixture at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the chromium salts.

-

Wash the celite pad with DCM.

-

Concentrate the filtrate to obtain the crude aldehyde, which can be purified by column chromatography.

-

Step 3: Synthesis of tert-Butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate

Note: A specific, publicly available, step-by-step protocol for this exact transformation is not readily found. The following is a generalized procedure based on established methods for indazole synthesis from aldehydes and hydrazines.

-

Reactants: tert-Butyl 4-formylpiperidine-1-carboxylate (1 equivalent), (4-bromo-2-formylphenyl)hydrazine (or a related precursor that can cyclize to the 5-bromoindazole) (1 equivalent).

-

Solvent: A suitable solvent such as ethanol or acetic acid.

-

Catalyst: An acid or base catalyst may be required.

-

Procedure:

-

Combine the aldehyde and the hydrazine derivative in the chosen solvent.

-

Add the catalyst if necessary.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized compound.

| Analytical Method | Expected Results |

| ¹H NMR | Characteristic peaks corresponding to the protons of the indazole, piperidine, and tert-butyl groups. The aromatic region should show signals consistent with a 5-bromo substituted indazole ring. The piperidine protons will appear as multiplets in the aliphatic region, and a sharp singlet for the tert-butyl group will be present.[10] |

| ¹³C NMR | Resonances for all 17 carbon atoms, including those in the aromatic indazole ring, the piperidine ring, and the tert-butyl group.[10] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ at m/z 380.10) with the characteristic isotopic pattern for a bromine-containing molecule.[9] |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (typically >95%). The retention time is specific to the chosen column and mobile phase.[10] |

Applications in Drug Discovery and Development

tert-Butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate is a valuable intermediate in the synthesis of potent and selective kinase inhibitors.[5][11]

Role as a Scaffold for Kinase Inhibitors

The indazole core acts as a hinge-binding motif in many kinase inhibitors, while the piperidine ring can be functionalized to interact with other regions of the kinase active site, thereby enhancing potency and selectivity.[4] The 5-bromo position is a key site for diversification through Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of a wide range of substituents to probe the SAR.[7]

Example Signaling Pathway Involvement

Derivatives of this compound are often designed to target kinases in crucial signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis, such as the Akt (Protein Kinase B) pathway.[11]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. guidechem.com [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Privileged Core in Modern Kinase Inhibitor Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus has firmly established itself as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors. Its unique structural and electronic properties allow it to serve as an effective mimic of the adenine region of ATP, primarily by forming critical hydrogen bond interactions with the kinase hinge region. This versatility has led to the development and regulatory approval of several blockbuster anti-cancer drugs, including Axitinib and Pazopanib. This technical guide provides a comprehensive exploration of the multifaceted role of the indazole scaffold in kinase inhibitor design. It delves into the mechanistic principles of its interaction with the kinase ATP-binding site, systematically decodes the structure-activity relationships that govern its potency and selectivity, and presents case studies of its application in various classes of kinase inhibitors. Furthermore, this guide offers detailed experimental protocols for the biochemical and cellular evaluation of indazole-based compounds and provides an overview of foundational synthetic strategies. It is intended to be an essential resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to guide the discovery of the next generation of targeted therapies.

Part 1: The Landscape of Kinase Inhibition and the Rise of Privileged Scaffolds

Protein Kinases: Indispensable Targets in Disease

The human genome contains over 500 protein kinase genes, collectively known as the kinome. These enzymes are central regulators of a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins, thereby modulating their activity and propagating cellular signals. Given their pivotal role, it is not surprising that dysregulation of kinase activity, often through mutation or overexpression, is a hallmark of many human diseases, most notably cancer.[2][3] This has made protein kinases one of the most important and intensely pursued classes of drug targets in modern medicine.

The Concept of the "Privileged Scaffold" in Medicinal Chemistry

In the quest for new therapeutics, medicinal chemists have identified certain molecular frameworks that are capable of binding to multiple biological targets with high affinity. These recurring structural motifs are termed "privileged scaffolds."[4] The utility of a privileged scaffold lies in its ability to serve as a versatile template for the creation of compound libraries, from which potent and selective ligands for a specific target can be identified. The pyrazole ring, for instance, is a well-known privileged structure in the development of protein kinase inhibitors (PKIs).[4] These scaffolds often possess favorable drug-like properties and provide a rigid framework upon which various functional groups can be strategically placed to optimize interactions with the target protein.

Indazole: A Star Player in the Kinase Inhibitor Arena

Among the pantheon of privileged structures, the indazole core has emerged as a particularly successful scaffold in the field of kinase inhibition.[5][6][7] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a key structural feature in numerous kinase inhibitors, including several FDA-approved drugs for the treatment of cancer, such as Axitinib, Pazopanib, and Niraparib.[2][5] Its success stems from its ability to act as a highly effective bioisostere of the adenine base of ATP, primarily by engaging in crucial hydrogen bonding interactions with the kinase hinge region.[8] The synthetic tractability of the indazole system allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]

Part 2: The Indazole Nucleus at the Kinase ATP-Binding Site: A Mechanistic Deep Dive

The Hinge Region: The Achilles' Heel of Kinases

The ATP-binding site of a protein kinase is located in a cleft between the smaller N-terminal lobe and the larger C-terminal lobe. Connecting these two lobes is a flexible stretch of amino acids known as the hinge region.[1][9] This region is of paramount importance for inhibitor design because it forms a series of backbone hydrogen bonds with the adenine ring of ATP, anchoring it in the active site.[9] The majority of ATP-competitive kinase inhibitors are designed to mimic this interaction pattern, using a heterocyclic core to form one or more hydrogen bonds with the hinge.[1]

The Indazole's Primary Role: A Potent Hinge-Binding Motif

The indazole scaffold is exceptionally well-suited to function as a hinge-binder. The two nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, allowing for robust interactions with the kinase hinge. Typically, the indazole N1-H acts as a hydrogen bond donor to a backbone carbonyl oxygen of a hinge residue (often at the GK+1 or GK+2 position, where GK is the gatekeeper residue), while the N2 nitrogen acts as a hydrogen bond acceptor from a backbone N-H group (often at the GK+3 position).[6][9] This bidentate interaction provides a strong anchor for the inhibitor in the ATP pocket, forming the foundation of its inhibitory potency.

Caption: General binding mode of the indazole scaffold with the kinase hinge region.

Beyond the Hinge: The Impact of Isomerism

The indazole scaffold can exist as two main isomers, 1H-indazole and 2H-indazole, depending on the position of the hydrogen atom on the pyrazole ring. The choice of isomer and the point of attachment to the rest of the inhibitor molecule can have a profound impact on the compound's activity and selectivity. For instance, N1-substituted indazoles present a different vector for substituents projecting into the solvent-exposed region compared to N2-substituted indazoles. This allows medicinal chemists to fine-tune the molecule's interaction with other parts of the ATP binding site and to optimize its physicochemical properties.[2]

Type I vs. Type II Inhibition: The Versatility of the Indazole Scaffold

Protein kinases can adopt multiple conformations, most notably the active "DFG-in" and inactive "DFG-out" states, which refer to the orientation of the Asp-Phe-Gly motif at the start of the activation loop.

-

Type I inhibitors bind to the active DFG-in conformation, competing directly with ATP.

-

Type II inhibitors bind to the inactive DFG-out conformation, occupying an additional allosteric pocket created by the flipped DFG motif.[10]

The indazole scaffold has been successfully incorporated into both Type I and Type II inhibitors. This versatility is a key advantage. Type II inhibitors, which often exhibit slower dissociation rates and can have improved selectivity, can be designed by attaching a suitable moiety to the indazole core that can occupy the allosteric "DFG-out" pocket.[10] Several potent indazole-based inhibitors have been designed to specifically target the DFG-out conformation of kinases like Abl, Kit, and PDGFR.[10]

Caption: Conceptual diagram of Type I vs. Type II kinase inhibition.

Part 3: Decoding the Structure-Activity Relationship (SAR) of Indazole-Based Inhibitors

A Guided Tour of the Indazole Core: Key Positions for Modification

The biological activity of indazole-based kinase inhibitors is exquisitely sensitive to the nature and position of substituents on the bicyclic core. A systematic understanding of these Structure-Activity Relationships (SAR) is crucial for optimizing potency, selectivity, and drug-like properties.

-

N1 and N2 Positions: As discussed, substitution at N1 versus N2 dictates the primary vector out of the hinge region. N1-alkylation is common and often directs substituents towards the solvent-exposed region, providing a handle for improving solubility and pharmacokinetic properties.

-

C3 Position: This position is proximal to the "gatekeeper" residue, a key determinant of selectivity. Small, hydrophobic groups at C3 can be well-tolerated, but larger groups can clash with the gatekeeper in some kinases, a feature that can be exploited to achieve selectivity. For example, in the development of Akt inhibitors, a methyl group at C3 was found to be more potent than a hydrogen.

-

C5 and C6 Positions: These positions are often solvent-exposed and provide ideal points for introducing larger substituents designed to interact with surface residues or to modulate physical properties like solubility. For instance, attaching urea or amide functionalities at these positions has been shown to enhance activity against Aurora kinases.[2]

-

The Benzene Ring (C4, C7): Modifications on the benzene portion of the indazole can influence electronic properties and provide additional hydrophobic interactions within the ATP pocket.

Quantitative Insights into SAR

The following table summarizes representative SAR data for indazole derivatives against various kinases, illustrating how subtle structural changes can lead to significant differences in inhibitory potency.

| Compound ID | Target Kinase | R1 (N1-substituent) | R3 (C3-substituent) | R5 (C5-substituent) | IC50 (nM) | Reference |

| 14a | FGFR1 | Phenyl | H | H | 15 | [2] |

| 14d | FGFR1 | 3-Fluoro-5-methoxyphenyl | H | H | 5.5 | [2] |

| 45 | GSK-3β | H | Amine derivative | H | 3000 | [2] |

| 46 | GSK-3β | H | Amine derivative | Methyl | 640 | [2] |

| CFI-400945 | PLK4 | Complex moiety | H | H | 2.8 | [11] |

| C05 | PLK4 | Optimized moiety | H | H | < 0.1 | [11][12] |

| B31 | TRKA (G667C mutant) | Complex moiety | H | H | 9.9 | [13] |

| Selitrectinib | TRKA (G667C mutant) | (Reference drug) | (Reference drug) | (Reference drug) | 113.1 | [13] |

Data synthesized from multiple sources for illustrative purposes.

Visualizing SAR Principles

The following diagram summarizes the key regions of the indazole scaffold and their general roles in kinase inhibition based on established SAR.

Caption: Key structure-activity relationship regions of the indazole scaffold.

Part 4: Indazole-Based Kinase Inhibitors in Action: Key Therapeutic Classes and Case Studies

The versatility of the indazole scaffold is best demonstrated by its successful application in developing inhibitors against a wide range of kinase targets.

Targeting Angiogenesis: VEGFR Inhibitors

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Several indazole-based compounds are potent VEGFR inhibitors.

-

Axitinib (Inlyta®): An FDA-approved drug for renal cell carcinoma, Axitinib is a potent inhibitor of VEGFR-1, -2, and -3.[2][5] The indazole core of Axitinib forms the canonical hydrogen bonds with the hinge region of VEGFR-2.

-

Pazopanib (Votrient®): Another approved drug for renal cell carcinoma and soft tissue sarcoma, Pazopanib features an indazole scaffold linked to a pyrimidine ring.[2][5] Its SAR studies revealed that substitutions on the indazole can significantly modulate VEGFR-2 inhibitory activity.[2]

Combating Developmental Pathway Dysregulation: FGFR Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) play crucial roles in cell proliferation, survival, and migration.[2] Dysregulation of FGFR signaling is implicated in various cancers. The indazole scaffold has proven to be a valuable core for developing FGFR inhibitors. For example, extensive SAR studies have shown that substitutions on a phenyl ring attached to the indazole can dramatically improve potency against FGFR1, with IC50 values in the low nanomolar range.[2]

Regulating Cell Cycle Progression: Aurora and Polo-Like Kinase (PLK) Inhibitors

Aurora kinases and Polo-like kinases are critical regulators of mitosis, making them attractive targets for cancer therapy.

-

Aurora Kinase Inhibitors: Fragment-based and knowledge-based design approaches have led to the discovery of potent and isoform-selective Aurora kinase inhibitors based on the indazole scaffold.[14][15] By modifying substituents, researchers have developed compounds that are dual Aurora A/B inhibitors, as well as selective inhibitors for either isoform.[14]

-

PLK4 Inhibitors: PLK4 is a master regulator of centriole duplication. Indazole-based inhibitors of PLK4 have shown exceptional potency, with compounds like C05 exhibiting sub-nanomolar IC50 values.[11][12] These inhibitors have demonstrated potent anti-proliferative effects in various cancer cell lines.[11]

Modulating Inflammatory and Immune Responses: JNK and ITK Inhibitors

-

JNK Inhibitors: c-Jun N-terminal kinases (JNKs) are involved in stress responses and inflammation. While the indazole scaffold can yield potent JNK inhibitors, achieving selectivity over the closely related p38 kinase can be challenging.[16] Structural studies have been crucial in understanding the determinants of selectivity.[16][17]

-

ITK Inhibitors: Interleukin-2-inducible T-cell kinase (ITK) is a key signaling molecule in T-cells. Optimization of indazole derivatives has led to the discovery of potent ITK inhibitors with potential applications in autoimmune diseases and T-cell malignancies.[2]

Case Study: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling network that promotes cell growth, survival, and metabolism and is frequently hyperactivated in cancer.[3] The indazole scaffold is a key feature in many inhibitors targeting this pathway.

Caption: Simplified PI3K/Akt/mTOR signaling pathway showing the point of intervention for an indazole-based PI3K inhibitor.

Part 5: From Bench to Clinic: Essential Methodologies for Evaluating Indazole Kinase Inhibitors

Biochemical Potency Assessment: The Kinase Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Principle: The assay measures the kinase's ability to phosphorylate a substrate in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically quantified using a luminescence-based method that measures the amount of ATP remaining after the reaction.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the indazole-based inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

Buffer solution containing MgCl2.

-

The purified, active kinase enzyme.

-

The specific peptide substrate for the kinase.

-

The serially diluted inhibitor.

-

-

Initiation: Start the kinase reaction by adding a solution of ATP at a concentration close to its Km value for the specific kinase.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified period (e.g., 60 minutes).

-

Termination and Detection: Stop the reaction and measure the remaining ATP by adding a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent). This reagent first depletes the remaining ATP and then converts the ADP produced by the kinase reaction back into ATP, which is then used to generate a luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. Plot the signal versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Activity Profiling: The Anti-Proliferation Assay

Principle: This assay determines the effect of the inhibitor on the growth and viability of cancer cell lines that are dependent on the target kinase.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., a cell line known to overexpress the target kinase) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the indazole-based inhibitor. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

-

Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent), which measures the amount of ATP present, an indicator of metabolically active cells.

-

Data Analysis: Measure luminescence with a plate reader. Normalize the data to the vehicle control and plot cell viability versus the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizing the Drug Discovery Workflow

Caption: A generalized workflow for kinase inhibitor drug discovery.

Part 6: The Chemist's Perspective: Foundational Synthesis of the Indazole Core

The synthetic accessibility of the indazole scaffold is a major reason for its widespread use in drug discovery.[2][18] While a multitude of synthetic routes exist, a few foundational methods are commonly employed. One of the most classical and versatile methods is the Jacobson synthesis, which involves the cyclization of 2-methyl-substituted azobenzenes. More modern and widely used approaches often involve the cyclization of ortho-substituted anilines or phenylhydrazones. For example, the synthesis of substituted indazoles can be achieved through palladium-catalyzed C-N bond formation reactions. The ability to readily synthesize a diverse range of indazole derivatives is essential for conducting thorough SAR studies.[7][18]

Part 7: The Road Ahead: Future Directions and Unmet Challenges

Overcoming the Hurdle of Acquired Resistance

A major challenge in targeted cancer therapy is the development of acquired resistance, often through mutations in the target kinase's ATP-binding site. The indazole scaffold serves as a robust platform for designing second- and third-generation inhibitors that can overcome these resistance mutations.[13] For example, new indazole derivatives are being developed to inhibit mutant forms of TRK that are resistant to first-generation inhibitors.[13]

The Quest for Selectivity

Given the high degree of conservation in the ATP-binding sites across the human kinome, achieving inhibitor selectivity remains a significant challenge. Poor selectivity can lead to off-target effects and toxicity. The structural versatility of the indazole scaffold allows for the exploration of subtle differences between kinase active sites. By carefully designing substituents that can interact with non-conserved residues or by targeting unique inactive conformations, highly selective inhibitors can be developed.[14][17]

Concluding Remarks: The Enduring Legacy and Bright Future of the Indazole Scaffold

The indazole scaffold has proven to be an exceptionally fruitful starting point for the design of potent and effective kinase inhibitors. Its ability to act as a reliable hinge-binding anchor, combined with its synthetic tractability, has cemented its status as a truly privileged scaffold. From approved blockbuster drugs to promising clinical candidates, the impact of indazole-based inhibitors on medicine is undeniable. As our understanding of kinase biology and structural chemistry deepens, the indazole core will undoubtedly continue to serve as a foundational element in the development of targeted therapies for cancer and a host of other diseases, offering hope for more effective and less toxic treatments.

Part 8: References

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. National Institutes of Health (NIH). [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

-

Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

-

Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]

-

Pathways for the synthesis of indazole derivatives. ResearchGate. [Link]

-

Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. National Institutes of Health (NIH). [Link]

-

Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. PubMed Central. [Link]

-

Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]

-

Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central. [Link]

-

Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design | Request PDF. ResearchGate. [Link]

-

Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. National Institutes of Health (NIH). [Link]

-

Novel indazole-based inhibitor of polo-like kinase 4 against cancer. BioWorld. [Link]

-

Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. PubMed. [Link]

-

Structural Determinants Influencing the Potency and Selectivity of Indazole-Paroxetine Hybrid G Protein-Coupled Receptor Kinase 2 Inhibitors. PubMed. [Link]

-

Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Publications. [Link]

-

An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. National Institutes of Health (NIH). [Link]

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health (NIH). [Link]

-

Discovery of novel indazole derivatives as second-generation TRK inhibitors. PubMed. [Link]

-

Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT. [Link]

-

Kinase hinge binding scaffolds and their hydrogen bond patterns. PubMed. [Link]

Sources

- 1. Kinase hinge binding scaffolds and their hydrogen bond patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biosolveit.de [biosolveit.de]

- 10. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Discovery of novel indazole derivatives as second-generation TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment | MDPI [mdpi.com]

The Ascendancy of tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate Derivatives in Oncology: A Technical Guide for Drug Development Professionals

Foreword: The Indazole Scaffold - A Privileged Motif in Oncology

The landscape of cancer therapy has been revolutionized by the advent of targeted therapies, with kinase inhibitors at the forefront of this paradigm shift. Within the vast chemical space of kinase inhibitors, the indazole moiety has emerged as a "privileged" scaffold, a core structural element present in numerous clinically successful and investigational anticancer agents.[1][2][3] Its unique bicyclic aromatic structure, featuring a pyrazole ring fused to a benzene ring, provides an ideal framework for establishing critical interactions within the ATP-binding pocket of various protein kinases. This has led to the development of several FDA-approved drugs, including Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Entrectinib (TRK/ROS1/ALK inhibitor), all of which feature the indazole core and have demonstrated significant clinical efficacy in treating a range of malignancies.[4]

This technical guide delves into a specific, highly promising class of indazole derivatives: those built upon the tert-butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate scaffold. This particular structural motif serves as a versatile synthetic intermediate and a key pharmacophore for the generation of novel kinase inhibitors with potential applications across a spectrum of cancers.[5] We will explore the synthesis, mechanism of action, and preclinical evaluation of these derivatives, providing researchers and drug development professionals with a comprehensive understanding of their potential in modern oncology.

The Strategic Importance of the this compound Core

The this compound scaffold is not merely a synthetic building block; it is a strategically designed pharmacophore that combines several key features beneficial for kinase inhibition:

-

The Indazole Moiety: As previously mentioned, the indazole ring system is a proven kinase hinge-binding motif. The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, forming crucial interactions with the backbone of the kinase hinge region, a critical area for ATP binding.

-

The Piperidine Ring: This saturated heterocyclic ring provides a three-dimensional structure that can be functionalized to explore different regions of the kinase active site. Its conformational flexibility allows for optimal positioning of substituents to enhance binding affinity and selectivity.

-

The tert-Butyl Carbamate (Boc) Group: The Boc protecting group offers a convenient synthetic handle for further derivatization of the piperidine nitrogen. This allows for the introduction of various substituents to modulate the compound's physicochemical properties, such as solubility, cell permeability, and metabolic stability, as well as to target specific sub-pockets within the kinase domain.

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

Derivatives of this compound are primarily designed as ATP-competitive kinase inhibitors. By occupying the ATP-binding site of a target kinase, they prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive cancer cell proliferation, survival, angiogenesis, and metastasis. Several key kinase families are of particular interest as targets for these derivatives:

-

Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Their overexpression is common in many cancers and is associated with genomic instability and aneuploidy.

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): These receptor tyrosine kinases are critical mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

-

Fibroblast Growth Factor Receptors (FGFRs): This family of receptor tyrosine kinases is implicated in a variety of cellular processes, including proliferation, differentiation, and migration. Aberrant FGFR signaling is a known driver in several cancer types.[5]

-

Tyrosine Threonine Kinase (TTK): A dual-specificity kinase that plays a crucial role in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[6]

The following diagram illustrates a generalized signaling pathway that can be targeted by these indazole derivatives, using the VEGFR pathway as an example:

Caption: Generalized VEGFR signaling pathway and the inhibitory action of a this compound derivative.

Synthesis and Characterization: A Modular Approach

A key advantage of the this compound scaffold is its amenability to modular synthesis, allowing for the systematic introduction of diverse chemical functionalities. A general synthetic workflow is outlined below:

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: A Representative Synthesis

The following is a representative, step-by-step protocol for the synthesis of a fluorinated derivative, tert-butyl 4-(5-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate.[2]

Step 1: Synthesis of 1-Boc-piperidine-4-carboxylic acid

-

To a solution of piperidine-4-carboxylic acid in a suitable solvent (e.g., dioxane/water), add di-tert-butyl dicarbonate (Boc)2O and a base (e.g., sodium hydroxide).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Step 2: Amide Coupling

-

Dissolve the 1-Boc-piperidine-4-carboxylic acid in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

-

Add a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA), followed by the addition of N,O-dimethylhydroxylamine hydrochloride.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by washing with aqueous solutions to remove impurities.

-

Dry the organic layer and concentrate to yield the Weinreb amide.

Step 3: Grignard Reaction

-

Prepare a Grignard reagent from a suitable aryl halide (e.g., 1-bromo-4-fluorobenzene) and magnesium turnings in anhydrous THF.

-

Add the Weinreb amide solution dropwise to the Grignard reagent at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry, and concentrate to give the ketone intermediate.

Step 4: Indazole Ring Formation

-

Dissolve the ketone intermediate in a suitable solvent (e.g., ethanol).

-

Add hydrazine hydrate and heat the reaction mixture at reflux.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to afford tert-butyl 4-(5-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate.

Characterization: The final product and all intermediates should be thoroughly characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm their structure and purity.

Preclinical Data and Structure-Activity Relationships (SAR)

While comprehensive preclinical data for a wide range of this compound derivatives are often proprietary, published studies on closely related indazole-based kinase inhibitors provide valuable insights into their potential efficacy and SAR.

For instance, a study on a series of indazole derivatives demonstrated potent antiproliferative activity against various cancer cell lines.[1] One of the lead compounds, 2f , which incorporates a modified piperazine moiety instead of piperidine, exhibited IC50 values in the sub-micromolar to low micromolar range against several cancer cell lines.[1]

| Compound | A549 (Lung) IC50 (µM) | 4T1 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) |

| 2f | 0.89 | 0.23 | 0.98 | 0.45 | 1.15 |

Data adapted from a study on indazole derivatives.[1] Note: Compound 2f is not a direct derivative of this compound but serves as an illustrative example of the potential of the indazole scaffold.

In vivo studies with compound 2f in a 4T1 breast cancer tumor model showed significant tumor growth suppression without obvious side effects.[1] This highlights the therapeutic potential of this class of compounds.

Structure-Activity Relationship (SAR) Insights:

Based on the available literature on indazole-based kinase inhibitors, several SAR trends can be inferred for the this compound scaffold:

-

Substitutions on the Indazole Ring: The nature and position of substituents on the indazole ring are critical for kinase binding affinity and selectivity. For example, small hydrophobic or halogen substituents at the 5- or 6-position can enhance interactions with the kinase active site.

-

Derivatization of the Piperidine Nitrogen: The Boc group can be removed to allow for the introduction of a wide variety of substituents on the piperidine nitrogen. This position is often solvent-exposed and can be modified to improve physicochemical properties and target specific sub-pockets of the kinase.

-

Stereochemistry of the Piperidine Ring: The stereochemistry of substituents on the piperidine ring can have a significant impact on biological activity. Chiral separation and testing of individual enantiomers are often necessary to identify the more potent isomer.

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors for oncology. Its modular nature allows for extensive chemical exploration and optimization of potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on:

-

Broad Kinase Profiling: Screening of derivative libraries against large panels of kinases to identify novel and selective inhibitors for both established and emerging cancer targets.

-

Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to guide the design of next-generation inhibitors with improved binding affinity and selectivity.

-

Exploration of Novel Warheads: Investigating the incorporation of covalent warheads to achieve irreversible inhibition of target kinases, which can lead to enhanced potency and duration of action.

-

Development of Drug Conjugates: Using the scaffold as a foundation for the development of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs) to achieve targeted drug delivery and degradation of oncogenic proteins.

References

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 2021. [Link]

-

tert-Butyl 4-(5-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate. Lead Sciences. [Link]

-

Recent Advances in the Development of Indazole-based Anticancer Agents. ChemMedChem, 2020. [Link]

-

The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 2020. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 2021. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Center for Biotechnology Information. [Link]

-

The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents. Journal of Medicinal Chemistry, 2015. [Link]

-

Optimization of 1H-indazol-3-amine Derivatives as Potent Fibroblast Growth Factor Receptor Inhibitors. Bioorganic & Medicinal Chemistry Letters, 2017. [Link]

Sources

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-Butyl 4-(5-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate - Lead Sciences [lead-sciences.com]

- 3. tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | C17H23N3O2 | CID 54672426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate, a key intermediate in pharmaceutical research and drug development. Designed for researchers, scientists, and drug development professionals, this document outlines the expected spectroscopic characteristics and provides insights into the interpretation of the data, grounded in established scientific principles.

Introduction: Structural Elucidation of a Key Intermediate

This compound is a heterocyclic compound featuring an indazole moiety linked to a piperidine ring, which is protected by a tert-butyloxycarbonyl (Boc) group. The accurate characterization of this molecule is paramount for ensuring its purity and identity in synthetic workflows. This guide will detail the expected outcomes from key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Proposed Synthetic Workflow

A plausible synthetic route for this compound can be envisioned through a multi-step process, providing context for potential impurities and byproducts that may be observed during analysis.

Caption: Predicted key 2D NMR (HMBC) correlations for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and thus the molecular formula of a compound.

Experimental Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Acquire the spectrum in positive ion mode.

Predicted Mass Spectrometry Data:

| m/z Value | Assignment |

| 316.1965 | [M+H]⁺ (Calculated: 316.1969) |

| 260.1339 | [M-C₄H₈+H]⁺ (Loss of isobutylene) |

| 216.1386 | [M-Boc+H]⁺ |

Interpretation:

-

The primary observation will be the protonated molecule [M+H]⁺.

-

Common fragmentation patterns for Boc-protected amines include the loss of isobutylene (56 Da) or the entire Boc group (100 Da). The observation of these fragments provides strong evidence for the presence of the Boc protecting group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

-

Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Place a small amount of the solid sample on the ATR crystal.

-

Record the spectrum.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3200-3400 | N-H stretch (indazole) |

| ~2850-3000 | C-H stretch (aliphatic) |

| ~1680 | C=O stretch (Boc carbonyl) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1160 | C-N stretch |

Interpretation:

-

A broad peak in the 3200-3400 cm⁻¹ region is characteristic of the N-H bond in the indazole ring.

-

A strong, sharp peak around 1680 cm⁻¹ is a clear indicator of the carbonyl group of the Boc protecting group.

-

Peaks in the C-H stretching region and the aromatic C=C stretching region will confirm the presence of both aliphatic and aromatic components.

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. The predicted data in this guide, based on fundamental principles and comparison with analogous structures, serves as a reliable reference for scientists engaged in the synthesis and use of this important chemical entity. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for confident structural assignment.

References

-

Synthesis of Piperidine Derivatives: For general methods on the synthesis and modification of piperidine rings, see: Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

- Characterization of Boc-Protected Amines: For examples of spectroscopic data for Boc-protected amines, refer to supporting information in various chemical synthesis publications. A representative example can be found in: Supporting Information for publications on organic synthesis. Available through various chemical society journal websites.

- Indazole Chemistry: For an overview of the chemistry and properties of indazoles, consult comprehensive heterocyclic chemistry textbooks or review articles.

-

Spectroscopic Data of Related Heterocycles: PubChem and other chemical databases provide aggregated data for structurally similar compounds, which can be used for comparative purposes. For example, tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. Available at: [Link]

A Senior Application Scientist's Guide to the Physicochemical Characteristics of Boc-Protected Indazoles

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Its synthetic utility, however, is often predicated on the strategic use of protecting groups, with the tert-butyloxycarbonyl (Boc) group being a ubiquitous choice.[3] The introduction of the Boc group, while synthetically enabling, fundamentally alters the molecule's physicochemical profile. This guide provides an in-depth analysis of these changes, focusing on four critical parameters: lipophilicity, solubility, pKa, and thermal stability. By understanding the causality behind these shifts and employing robust experimental protocols for their characterization, researchers can better anticipate a compound's behavior, from reaction scale-up to its pharmacokinetic profile, thereby accelerating the drug development pipeline.

Introduction: The Indazole Scaffold and the Role of Boc-Protection

Indazoles are ten-π electron aromatic heterocyclic systems that exhibit two predominant tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[1][2][4] This tautomerism, coupled with the nucleophilic nature of the nitrogen atoms, complicates regioselective functionalization, often leading to mixtures of N-1 and N-2 substituted products.[1][5]

The tert-butyloxycarbonyl (Boc) group serves as an excellent N-protecting group to overcome this challenge. It is typically installed using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[3][6] Its widespread use stems from its ability to provide steric hindrance, direct substitution patterns, and its stability towards most nucleophiles, bases, and hydrogenolysis conditions.[3][6] Crucially, it can be removed under specific acidic or thermal conditions, offering a degree of orthogonality in complex synthetic routes.[7][8] However, the addition of this bulky, non-polar moiety dramatically impacts the molecule's physical properties, a factor that must be carefully managed throughout the development process.

Section 1: The Impact of Boc-Protection on Core Physicochemical Properties

The installation of a Boc group is not a chemically inert act from a physical chemistry standpoint. It introduces a C₅H₉O₂ moiety, significantly increasing molecular weight and altering electronic and steric features.

Lipophilicity (LogP/LogD): A Shift Towards Non-Polarity

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[9] It is commonly quantified as the partition coefficient (LogP) between octanol and water.[9]

Causality: The parent indazole scaffold is relatively polar. The introduction of the tert-butyl group, a large, greasy, aliphatic moiety, drastically increases the non-polar surface area of the molecule. This inherently increases its affinity for lipophilic environments like octanol or biological membranes and reduces its affinity for aqueous media. Consequently, Boc-protection reliably and significantly increases the LogP value of an indazole derivative. This improved lipophilicity can enhance membrane permeability but may also increase binding to plasma proteins or metabolic enzymes.[9] For example, the tert-butyl ester group in 1-Boc-6-bromo-indazole is noted to improve its solubility in organic solvents, a direct consequence of its increased lipophilicity.[10]

Aqueous Solubility: The Inevitable Trade-Off

Aqueous solubility is paramount for drug delivery, particularly for oral formulations, as a drug must dissolve in gastrointestinal fluids to be absorbed.[11]

Causality: The same structural feature that increases lipophilicity—the bulky, non-polar tert-butyl group—adversely affects aqueous solubility. Water is a highly polar, hydrogen-bonding solvent. The Boc group disrupts the favorable hydrogen-bonding network of water and cannot engage in significant polar interactions itself. This leads to a higher energetic penalty for solvating the Boc-protected indazole compared to its unprotected precursor. This phenomenon is a common challenge in drug development, where poor solubility of intermediates or final compounds can hinder formulation and bioavailability.[12][13] While poor aqueous solubility is a known issue for many heterocyclic compounds, the addition of a Boc group almost always exacerbates the problem.[14]

Acidity and Basicity (pKa): Quenching the N-H Proton

The pKa value dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding.[15] The indazole N-H proton is weakly acidic.

Causality: By replacing the N-H proton with the electrophilic Boc group, the ability of that nitrogen to be deprotonated is eliminated. The Boc group itself is an electron-withdrawing carbamate, which reduces the basicity of the pyrazolic nitrogen atoms.[7] This "masking" of the ionizable proton means that the Boc-protected indazole will not exhibit the pKa associated with the parent N-H. Its ionization behavior will be governed by other functional groups on the molecule, if any. This change is critical, as it can dramatically alter solubility-pH profiles and eliminate potential ionic interactions with biological targets.

Thermal Stability: Defining the Operational Window

Understanding a compound's thermal stability is crucial for defining safe storage conditions, reaction temperatures, and for analytical techniques like gas chromatography.

Causality: The Boc group is notoriously thermally labile. While stable at ambient temperatures under neutral or basic conditions, it can be cleaved at elevated temperatures without any catalyst.[8][16] This deprotection proceeds via a mechanism involving fragmentation to isobutylene and carbon dioxide through a carbamic acid intermediate.[8] Temperatures around 100-150 °C are often sufficient to initiate this process, and in some cases, deprotection can occur even during Suzuki-Miyaura cross-coupling reactions performed under microwave heating.[8][17] This property, while useful as a deprotection strategy, imposes an upper limit on the temperatures that can be used for subsequent reaction steps or purification processes like distillation. Thermal analysis methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for precisely determining this decomposition temperature.[18][]

Section 2: A Practical Guide to Experimental Characterization

A robust and early characterization of these key physicochemical properties is a self-validating system; it prevents costly late-stage failures by providing foundational data for molecule design and process development.

Workflow for Comprehensive Physicochemical Profiling

A systematic approach ensures that all critical data is captured efficiently. The following workflow outlines a standard characterization cascade for a novel Boc-protected indazole.

Caption: A standard workflow for the physicochemical characterization of a Boc-protected indazole.

Protocol: Lipophilicity Determination by RP-HPLC

This method correlates a compound's retention time on a reverse-phase (non-polar) column with the known LogP values of a set of standard compounds.[20][21]

-

System Preparation:

-

HPLC System: With UV detector.

-

Column: C18 or C8 stationary phase.

-

Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.4).

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Calibration:

-

Prepare stock solutions (e.g., 1 mg/mL in Mobile Phase B) of 5-7 standard compounds with a wide range of known LogP values.

-

Inject each standard and run a gradient elution (e.g., 5% to 95% B over 15 minutes).

-

Record the retention time (t_R) for each standard.

-

Create a calibration curve by plotting the known LogP values against the measured t_R.

-

-

Sample Analysis:

-

Prepare a stock solution of the Boc-protected indazole (e.g., 1 mg/mL in Mobile Phase B).

-

Inject the sample under the identical HPLC conditions used for the standards.

-

Record the retention time (t_R) of the analyte.

-

-

Calculation:

-

Interpolate the t_R of the Boc-protected indazole onto the calibration curve to determine its experimental LogP value.

-

Protocol: Thermodynamic Solubility Assessment via the Shake-Flask Method

Considered the "gold standard," this method measures the equilibrium solubility of a compound.[22][23]

-

Preparation:

-

Select the aqueous medium (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid).

-

Add an excess amount of the solid Boc-protected indazole to a known volume of the medium in a sealed vial. Ensure enough solid is present that it remains undissolved at equilibrium.[23]

-

-

Equilibration:

-

Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator.

-

Allow the system to equilibrate for a sufficient period (typically 24-48 hours). Equilibrium is reached when the concentration of the dissolved compound no longer changes over time.

-

-

Sample Separation:

-

After equilibration, stop agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.

-

Filter the sample through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining microparticulates.

-

-

Quantification:

-

Prepare a standard calibration curve of the Boc-protected indazole at known concentrations.

-

Accurately dilute the filtered supernatant and analyze its concentration using a validated analytical method, typically HPLC-UV or LC-MS.[23]

-

Calculate the original concentration in the supernatant to determine the thermodynamic solubility (e.g., in µg/mL or µM).

-

Protocol: Thermal Stability Analysis using TGA/DSC

This protocol uses Thermogravimetric Analysis (TGA) to measure mass loss versus temperature and Differential Scanning Calorimetry (DSC) to detect thermal events like melting or decomposition.[18]

-

Sample Preparation:

-

Accurately weigh a small amount of the Boc-protected indazole (typically 5-10 mg) into a TGA/DSC pan (e.g., aluminum or ceramic).[18]

-

-

Instrument Setup:

-

Place the pan into the TGA/DSC instrument.

-

Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).[18]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) up to a final temperature well beyond the expected decomposition (e.g., 400°C).[18]

-

-

Data Analysis:

-

TGA Curve: Plot mass (%) versus temperature (°C). The onset temperature of significant mass loss indicates the beginning of decomposition. The mass loss corresponding to the Boc group (100.12 g/mol ) can be calculated and compared to the experimental data.

-

DSC Curve: Plot heat flow (mW) versus temperature (°C). Endothermic peaks typically correspond to melting, while sharp exothermic peaks often indicate decomposition.

-

Section 3: Implications for Drug Discovery & Development

The physicochemical properties of a Boc-protected indazole are not merely academic data points; they have profound, practical consequences for the entire drug development continuum.

Summary of Properties and Their Consequences

| Physicochemical Property | Consequence of Boc-Protection | Implication in Drug Development |

| Lipophilicity (LogP) | Significant Increase | (+) May improve cell membrane permeability. (-) May increase non-specific binding, metabolic liability, and toxicity. |

| Aqueous Solubility | Significant Decrease | (-) Can lead to poor absorption and low bioavailability. Creates challenges in formulation and process chemistry (e.g., requiring organic co-solvents).[12][13] |

| Acidity/Basicity (pKa) | N-H acidity is removed | (+/-) Simplifies the molecular profile but removes a potential site for salt formation, which is often used to improve solubility and crystallinity. |

| Thermal Stability | Decreased; Labile >100°C | (-) Limits reaction temperatures for subsequent steps. Requires careful control of drying and storage conditions to prevent premature deprotection.[8] |

The interplay between these properties directly influences the ADME profile of any subsequent active pharmaceutical ingredient (API) derived from the intermediate.

Caption: Logic diagram showing how lipophilicity and solubility changes impact drug absorption and distribution.